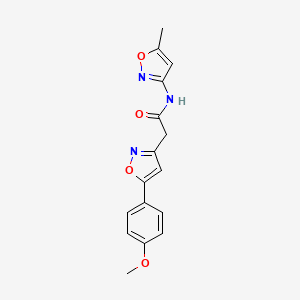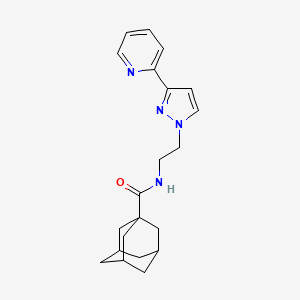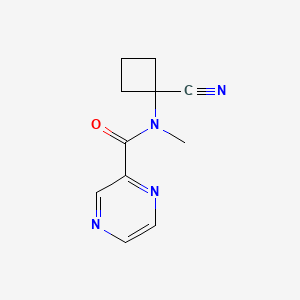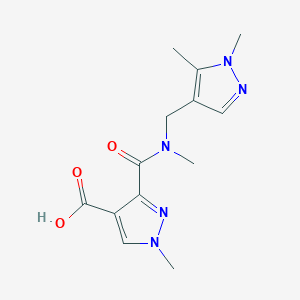![molecular formula C13H15ClN4S B2675578 Thiourea, N-(4-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)ethyl]- CAS No. 219139-36-3](/img/structure/B2675578.png)
Thiourea, N-(4-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiourea, N-(4-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)ethyl]-' is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and has a molecular weight of 308.81 g/mol. Thiourea, N-(4-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)ethyl]-' is commonly used in the field of biochemistry, pharmacology, and toxicology due to its ability to interact with various biological systems.
Mecanismo De Acción
The mechanism of action of thiourea, N-(4-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)ethyl]-' is not fully understood. However, it is believed to interact with various biological systems, including enzymes, receptors, and ion channels. It has been shown to inhibit the activity of various enzymes, including carbonic anhydrase and xanthine oxidase. Thiourea, N-(4-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)ethyl]-' has also been shown to interact with the GABA-A receptor, which is a target for many drugs used to treat anxiety and epilepsy.
Biochemical and Physiological Effects:
Thiourea, N-(4-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)ethyl]-' has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various fungal species and to have antifungal activity. Thiourea, N-(4-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)ethyl]-' has also been shown to inhibit the activity of various enzymes, including carbonic anhydrase and xanthine oxidase. It has been shown to interact with the GABA-A receptor, which is a target for many drugs used to treat anxiety and epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using thiourea, N-(4-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)ethyl]-' in lab experiments is its ability to interact with various biological systems. It has been used as a ligand in the synthesis of metal complexes, which have been studied for their potential use as anticancer agents. Thiourea, N-(4-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)ethyl]-' has also been studied for its potential use as an antifungal agent. One limitation of using thiourea, N-(4-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)ethyl]-' in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on various cell lines, including human lung cancer cells.
Direcciones Futuras
There are several future directions for research on thiourea, N-(4-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)ethyl]-' that could lead to new discoveries and applications. One direction is to study its potential use as an anticancer agent. Metal complexes containing thiourea, N-(4-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)ethyl]-' have been studied for their potential use as anticancer agents. Further research could lead to the development of new anticancer drugs. Another direction is to study its potential use as an antifungal agent. Thiourea, N-(4-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)ethyl]-' has been shown to inhibit the growth of various fungal species. Further research could lead to the development of new antifungal drugs.
Métodos De Síntesis
Thiourea, N-(4-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)ethyl]-' can be synthesized by reacting 4-chlorophenyl isothiocyanate with 2-(1H-imidazol-1-yl)ethylamine in the presence of a solvent such as ethanol or methanol. The reaction is carried out under reflux conditions for several hours until the product is formed. The product is then purified by recrystallization using a suitable solvent.
Aplicaciones Científicas De Investigación
Thiourea, N-(4-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)ethyl]-' has been extensively used in scientific research due to its ability to interact with various biological systems. It has been used as a ligand in the synthesis of metal complexes, which have been studied for their potential use as anticancer agents. Thiourea, N-(4-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)ethyl]-' has also been studied for its potential use as an antifungal agent. It has been shown to inhibit the growth of various fungal species, including Candida albicans and Aspergillus fumigatus.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-(2-imidazol-1-ylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4S/c13-10-1-3-11(4-2-10)16-12(18)15-6-8-17-7-5-14-9-17/h1-5,7,9H,6,8H2,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLEXEEKSLVUKTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NCCN2C=CN=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384020 |
Source


|
| Record name | N-(4-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)ethyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
219139-36-3 |
Source


|
| Record name | N-(4-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)ethyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-fluorophenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide](/img/structure/B2675501.png)
![2-({2-[(4-Chlorobenzoyl)amino]acetyl}amino)-2-phenylethyl 3,4-dichlorobenzenecarboxylate](/img/structure/B2675503.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[(2-fluorophenyl)sulfanyl]pyrimidine](/img/structure/B2675504.png)
![Tert-butyl 3-imino-3-oxo-3lambda6-thia-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B2675505.png)

![(Z)-4-(N,N-diallylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2675507.png)


![2-(1H-benzo[d]imidazol-1-yl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide](/img/structure/B2675510.png)



